molecular formula C8H16ClNO2 B14486294 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine CAS No. 64317-41-5

2-(Chloromethyl)-4-(2-methoxyethyl)morpholine

Cat. No.: B14486294
CAS No.: 64317-41-5
M. Wt: 193.67 g/mol
InChI Key: XIOKBXMCLGTWRR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a chloromethyl group at the second position and a methoxyethyl group at the fourth position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine typically involves the reaction of morpholine with appropriate chloromethylating and methoxyethylating agents. One common method involves the use of chloromethyl methyl ether and 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(2-methoxyethyl)morpholine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can result in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include azido, thiocyanato, and alkoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

2-(Chloromethyl)-4-(2-methoxyethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death. The methoxyethyl group may enhance the compound’s solubility and facilitate its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)morpholine: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    4-(2-Methoxyethyl)morpholine: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.

    2-(Bromomethyl)-4-(2-methoxyethyl)morpholine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and biological activity.

Uniqueness

2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64317-41-5

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(chloromethyl)-4-(2-methoxyethyl)morpholine

InChI

InChI=1S/C8H16ClNO2/c1-11-4-2-10-3-5-12-8(6-9)7-10/h8H,2-7H2,1H3

InChI Key

XIOKBXMCLGTWRR-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCOC(C1)CCl

Origin of Product

United States

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